3-((3-Methylbenzyl)amino)propanamide
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Overview
Description
3-{[(3-methylphenyl)methyl]amino}propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, where the amine group is substituted with a 3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3-methylphenyl)methyl]amino}propanamide typically involves the reaction of 3-methylbenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbenzylamine+acryloyl chloride→3-[(3-methylphenyl)methyl]aminopropanamide
Industrial Production Methods: In an industrial setting, the production of 3-{[(3-methylphenyl)methyl]amino}propanamide can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-{[(3-methylphenyl)methyl]amino}propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-methylphenyl)methyl]amino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
- N-(4-amino-3-methylphenyl)propanamide
- 3-(methylamino)benzoic acid
Comparison: 3-{[(3-methylphenyl)methyl]amino}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylamino]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(7-9)8-13-6-5-11(12)14/h2-4,7,13H,5-6,8H2,1H3,(H2,12,14) |
InChI Key |
ZRPOIYZVEWMPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(=O)N |
Origin of Product |
United States |
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